Ethanediamide, N-methyl-N'-(6-methyl-2-benzothiazolyl)-

Description

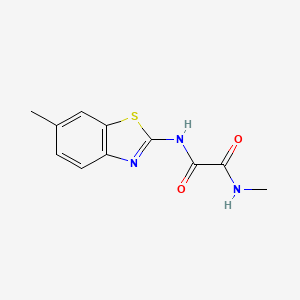

EthanediaMide, N-methyl-N'-(6-methyl-2-benzothiazolyl)-, is a benzothiazole derivative featuring an ethanediamide (oxamide) core. The 6-methyl substituent on the benzothiazole ring introduces steric and electronic effects, distinguishing it from other derivatives. Benzothiazoles are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their diverse reactivity and biological relevance .

Properties

CAS No. |

104388-93-4 |

|---|---|

Molecular Formula |

C11H11N3O2S |

Molecular Weight |

249.29 g/mol |

IUPAC Name |

N-methyl-N'-(6-methyl-1,3-benzothiazol-2-yl)oxamide |

InChI |

InChI=1S/C11H11N3O2S/c1-6-3-4-7-8(5-6)17-11(13-7)14-10(16)9(15)12-2/h3-5H,1-2H3,(H,12,15)(H,13,14,16) |

InChI Key |

MBQXEDGYSYBIDR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(=O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanediamide, N-methyl-N’-(6-methyl-2-benzothiazolyl)- typically involves the reaction of appropriate amines with benzothiazole derivatives under controlled conditions. The reaction often requires specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations, ensuring minimal waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: Ethanediamide, N-methyl-N’-(6-methyl-2-benzothiazolyl)- undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, often involving reagents like hydrogen peroxide or other oxidizing agents.

Reduction: Reduction reactions may involve agents such as sodium borohydride, leading to the formation of reduced amide derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amine derivatives .

Scientific Research Applications

Ethanediamide, N-methyl-N’-(6-methyl-2-benzothiazolyl)- has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanediamide, N-methyl-N’-(6-methyl-2-benzothiazolyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that influence cellular processes, potentially leading to therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Oxamide vs. Acetamide

- N-(6-Trifluoromethylbenzothiazol-2-yl)acetamide Derivatives (): Acetamide (-NHC(=O)CH3) lacks the second carbonyl group, reducing hydrogen-bonding capacity. The trifluoromethyl (CF3) group is electron-withdrawing, which may increase metabolic stability but reduce solubility compared to the target's methyl group .

- The methoxy (OCH3) substituent is more electron-donating than the target's methyl (CH3), altering electronic distribution .

Oxamide vs. Urea

- Ureas are prone to hydrolysis under acidic conditions, whereas oxamides may exhibit greater stability .

Substituent Effects on the Benzothiazole Ring

Physicochemical Properties

- Melting Points :

- Solubility: N-[2-(Diethylamino)ethyl]-N'-(6-methoxybenzothiazol-2-yl)oxamide (): The diethylaminoethyl group enhances water solubility via protonation at physiological pH .

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

- X-ray Crystallography : Resolve the planar conformation of the benzothiazole-ethanediamide core and hydrogen-bonding patterns. SHELXL is recommended for refinement .

How can researchers resolve contradictions in crystallographic data arising from disordered molecular conformations?

Advanced Research Question

Disordered structures, common in flexible diamide derivatives, require:

- High-Resolution Data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion .

- SHELXL Refinement : Use restraints (e.g., DFIX, SIMU) to model disorder while maintaining chemically reasonable geometries .

- Validation Tools : Check R-factors, electron density maps, and PLATON alerts to ensure model accuracy .

Example : In benzothiazole-acetamide derivatives, gauche conformations of substituents may require multiple refinement cycles to resolve .

What strategies are employed to analyze structure-activity relationships (SAR) for benzothiazole derivatives in biological studies?

Advanced Research Question

- Functional Group Modifications :

- Biological Assays :

How should researchers address conflicting data in reaction optimization, such as variable yields under similar conditions?

Advanced Research Question

- Controlled Replicates : Conduct triplicate experiments to identify reproducibility issues .

- In Situ Monitoring : Use HPLC or TLC to track intermediates and side products .

- Computational Modeling : Apply DFT calculations to predict reaction pathways and identify energy barriers for competing reactions .

Case Study : Acetylation of 2-aminobenzothiazoles may fail with traditional acetyl chloride due to moisture sensitivity; switching to acetic acid/triethyl orthoformate improves reliability .

What advanced techniques are used to study supramolecular interactions in co-crystals of this compound?

Advanced Research Question

- Hydrogen Bond Analysis : Identify N–H⋯O/N and C–H⋯π interactions via crystallography. For example, dimeric H-bonded motifs are common in ethanediamide derivatives .

- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., S⋯S contacts in benzothiazole derivatives) using CrystalExplorer .

- Thermal Analysis (DSC/TGA) : Correlate packing motifs with thermal stability .

How can researchers leverage SHELXTL and WinGX for high-throughput crystallographic data processing?

Advanced Research Question

- SHELXTL Integration : Automate data scaling (SAINT), absorption correction (SADABS), and structure solution (SHELXD) for batch processing .

- WinGX Workflow : Use ORTEP for visualization and validation of anisotropic displacement parameters. Generate CIF files directly for publication .

- Twinning Analysis : Employ TWINLAW in SHELXL to handle twinned data common in benzothiazole derivatives .

What methodologies are critical for evaluating the compound’s mechanism of action in enzyme inhibition?

Advanced Research Question

- Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., ATPase assays for kinase inhibition) .

- Docking Studies : Use AutoDock or Schrödinger to predict binding poses with target enzymes (e.g., MERS-CoV protease) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters (ΔH, ΔS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.